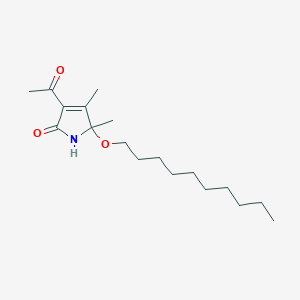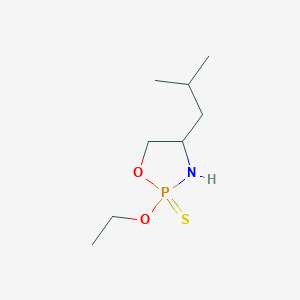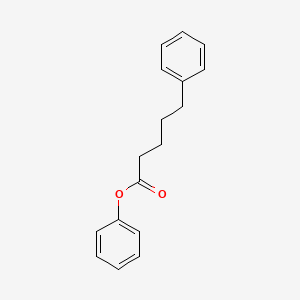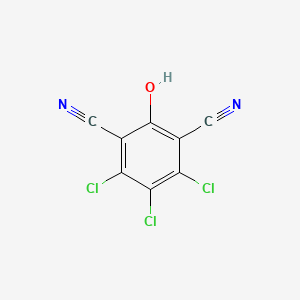
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a synthetic organic compound with a unique structure that includes an acetyl group, a decyloxy group, and a pyrrolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the acetylation of a precursor compound, followed by the introduction of the decyloxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product. For example, the Fries rearrangement is a key step in the synthesis of similar compounds, involving the use of boron trifluoride-diethyl ether as a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the acetyl group to an alcohol or other functional groups.
Substitution: This reaction can replace the decyloxy group with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
科学的研究の応用
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
類似化合物との比較
Similar Compounds
Similar compounds include other acetylated pyrrolone derivatives and oxadiazoline derivatives. These compounds share structural similarities but may differ in their functional groups and substituents .
Uniqueness
3-Acetyl-5-(decyloxy)-4,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its decyloxy group, in particular, may enhance its lipophilicity and membrane permeability, making it a valuable compound for various applications.
特性
| 132560-95-3 | |
分子式 |
C18H31NO3 |
分子量 |
309.4 g/mol |
IUPAC名 |
3-acetyl-5-decoxy-4,5-dimethyl-1H-pyrrol-2-one |
InChI |
InChI=1S/C18H31NO3/c1-5-6-7-8-9-10-11-12-13-22-18(4)14(2)16(15(3)20)17(21)19-18/h5-13H2,1-4H3,(H,19,21) |
InChIキー |
NWGLDAHYGCELJI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1(C(=C(C(=O)N1)C(=O)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,1',1'',1'''-[1,4-Phenylenedi(ethene-2,1,1-triyl)]tetrakis(4-methylbenzene)](/img/structure/B14265171.png)

![2-[[(Z)-3-hydroxy-2-[(6-methylpyridin-2-yl)carbamoyl]but-2-enylidene]amino]acetic acid](/img/structure/B14265206.png)

![5-Chloro-6-[(pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14265216.png)


